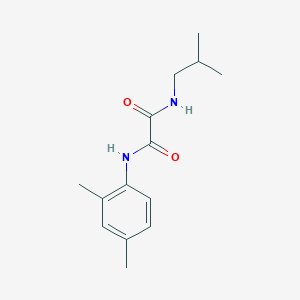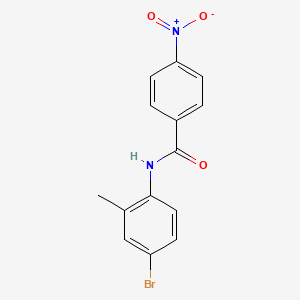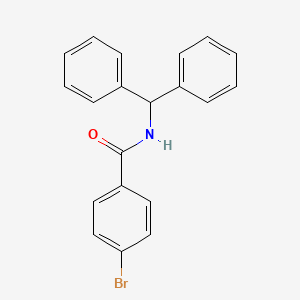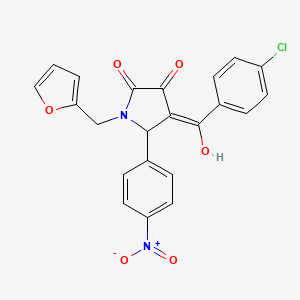
N-(2,4-dimethylphenyl)-N'-isobutylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-N'-isobutylethanediamide, also known as A-836339, is a compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH inhibitors have been the subject of extensive research due to their potential therapeutic applications in various diseases such as pain, anxiety, and inflammation. A-836339 has been identified as a potent and selective FAAH inhibitor, making it a promising candidate for further investigation.
Mécanisme D'action
N-(2,4-dimethylphenyl)-N'-isobutylethanediamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, N-(2,4-dimethylphenyl)-N'-isobutylethanediamide increases the levels of endocannabinoids in the body, which in turn activates cannabinoid receptors and produces its therapeutic effects.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-isobutylethanediamide has been shown to increase the levels of anandamide and other endocannabinoids in the body, leading to activation of cannabinoid receptors. This activation produces a range of effects, including analgesia, anxiolysis, and anti-inflammatory effects. Additionally, N-(2,4-dimethylphenyl)-N'-isobutylethanediamide has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,4-dimethylphenyl)-N'-isobutylethanediamide is its high potency and selectivity for FAAH, making it a useful tool for studying the role of endocannabinoids in various physiological processes. However, its high potency can also be a limitation, as it may produce off-target effects and interfere with other signaling pathways. Additionally, its lipophilic nature can make it difficult to work with in laboratory settings.
Orientations Futures
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-isobutylethanediamide. One area of interest is its potential use in the treatment of chronic pain, anxiety, and inflammatory disorders. Further studies are needed to determine its efficacy and safety in human subjects. Additionally, the development of more selective FAAH inhibitors could help to minimize off-target effects and improve the therapeutic potential of these compounds. Finally, studies on the pharmacokinetics and pharmacodynamics of N-(2,4-dimethylphenyl)-N'-isobutylethanediamide could help to optimize its dosing and administration in clinical settings.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)-N'-isobutylethanediamide involves several steps, starting with the reaction of 2,4-dimethylphenylamine with isobutyryl chloride to form N-(2,4-dimethylphenyl)isobutyramide. This intermediate is then reacted with ethylenediamine to give the final product, N-(2,4-dimethylphenyl)-N'-isobutylethanediamide. The synthesis of N-(2,4-dimethylphenyl)-N'-isobutylethanediamide has been optimized to yield high purity and yield, making it suitable for further research.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-N'-isobutylethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties in animal models of pain, making it a potential candidate for the treatment of chronic pain. Additionally, it has been shown to have anxiolytic and anti-inflammatory effects, suggesting its potential use in the treatment of anxiety and inflammatory disorders.
Propriétés
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)8-15-13(17)14(18)16-12-6-5-10(3)7-11(12)4/h5-7,9H,8H2,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWDBINPAKERCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxamide, N-isobutyl-N'-(2,4-dimethylphenyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-2-ol](/img/structure/B5302807.png)
![5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5302814.png)


![3-phenoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5302851.png)
![4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5302860.png)
![N-(2-isopropylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5302861.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302863.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5302867.png)
![tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate](/img/structure/B5302870.png)
![(2R*,6R*)-2-allyl-1-[3-(4-methoxyphenyl)propanoyl]-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5302878.png)
![2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5302880.png)

![1'-[(1-methylcyclopropyl)carbonyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5302885.png)